The synthesis of AB Pinaca 5-Pentanoic Acid involves several chemical reactions that typically start from simpler organic compounds. The primary method includes:
The detailed synthesis pathway remains proprietary among manufacturers, but it generally involves the formation of amide bonds between carboxylic acids and amines .
The molecular formula of AB Pinaca 5-Pentanoic Acid is with a molecular weight of approximately 330.432 g/mol. The structure features:
The compound's structural data can be represented using various chemical notation systems, including SMILES notation and InChI identifiers for computational analysis .
AB Pinaca 5-Pentanoic Acid undergoes several metabolic transformations upon administration:
These reactions are significant for understanding the pharmacokinetics and toxicology associated with synthetic cannabinoids .
AB Pinaca acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the effects of natural cannabinoids:
The efficacy of AB Pinaca at these receptors can be quantified through its binding affinity (Ki values), which indicate its potency relative to other cannabinoids .
AB Pinaca 5-Pentanoic Acid exhibits several notable physical and chemical properties:
These properties are critical for laboratory handling and applications in toxicology testing .
AB Pinaca 5-Pentanoic Acid is primarily utilized in:
Human hepatocyte incubations represent the gold standard model for comprehensive in vitro metabolic profiling of synthetic cannabinoids due to their physiological complement of phase I and II enzymes, cofactors, and transporters. When AB-PINACA (1-pentyl-1H-indazole-3-carboxamide) was incubated with pooled human hepatocytes, 23 distinct metabolites were identified through liquid chromatography high-resolution mass spectrometry (LC-HRMS) analysis. The metabolic transformations observed included: hydroxylation at multiple sites (pentyl chain, indazole core, and valine moiety), carboxylation, ketone formation, epoxidation, and hydrolytic cleavage [1]. Similarly, its 5-fluoro analog 5F-AB-PINACA yielded 18 metabolites via analogous pathways plus oxidative defluorination [1].
Table 1: Major Metabolic Pathways of AB-PINACA in Human Hepatocytes
Metabolite Type | Biotransformation Mechanism | Key Enzymes Involved | Relative Abundance |
---|---|---|---|
AB-PINACA pentanoic acid | Terminal oxidation of pentyl chain | CYP450s, ADH, ALDH | High (Primary metabolite) |
Hydroxypentyl AB-PINACA | ω/ω-1 hydroxylation | CYP2C9, CYP3A4 | High |
Carbonyl-AB-PINACA | Secondary alcohol oxidation | CYP450s, dehydrogenases | Medium |
AB-PINACA carboxylic acid | Amide hydrolysis | CES1, CES2 | High |
Dihydroxylated AB-PINACA | Multiple hydroxylations | CYP450s | Low-Medium |
The time-course analysis revealed rapid formation kinetics for AB-PINACA pentanoic acid, detectable within 60 minutes of incubation. This metabolite demonstrated exceptional accumulation in the hepatocyte matrix, suggesting both efficient formation and stability. Hepatocyte incubations provided superior metabolic coverage compared to human liver microsomes (HLM) alone, as the latter lack the soluble enzymes (e.g., alcohol dehydrogenases, aldehyde dehydrogenases) required for complete oxidation of the pentyl chain to the pentanoic acid metabolite [5]. This comprehensive metabolic map enables targeted forensic identification of consumption biomarkers.
The hydrolytic cleavage of AB-PINACA’s carboxamide linkage represents a dominant metabolic pathway, generating AB-PINACA carboxylic acid (valine conjugate) and the free indazole-3-carboxylic acid. Pharmacological inhibition studies using benzil (100 μM), a selective CES1 inhibitor, resulted in near-complete ablation of AB-PINACA carboxylic acid formation in human liver microsomes. This confirmed CES1 as the principal hydrolase responsible for this biotransformation, with minor contributions from CES2 [1] [4]. CES1-mediated hydrolysis exhibited stereoselective preference for the (S)-enantiomer of AB-PINACA, aligning with the enzyme’s known chiral selectivity for endogenous esters and amides [4].
The kinetics of amide hydrolysis followed Michaelis-Menten saturation, with a Km of 18.4 μM and Vmax of 0.82 nmol/min/mg protein in HLM. This high affinity indicates efficient bioactivation even at low AB-PINACA concentrations. Crucially, CES1 activity is genetically polymorphic in humans, with certain allelic variants (e.g., CES1 G143E) demonstrating reduced catalytic activity. This polymorphism introduces interindividual variability in AB-PINACA metabolic clearance and may influence the relative abundance of downstream metabolites like AB-PINACA pentanoic acid in urine [4]. CES1’s role extends beyond detoxification, as it dictates the metabolic fate of AB-PINACA by competing with cytochrome P450-mediated oxidation pathways.
5F-AB-PINACA undergoes a distinct biotransformation convergence via oxidative defluorination, wherein the terminal fluorine atom is replaced by a hydroxyl group. This cytochrome P450-mediated process (primarily CYP3A4 and CYP2C9) generates 5-hydroxypentyl AB-PINACA as a key intermediate. This metabolite is subsequently oxidized to AB-PINACA pentanoic acid by soluble dehydrogenases (ADH/ALDH), yielding the identical pentanoic acid metabolite produced from non-fluorinated AB-PINACA [1]. The oxidative defluorination pathway exhibits slower kinetics compared to direct pentyl chain oxidation, with maximal 5-hydroxypentyl metabolite formation observed at 2–3 hours in hepatocyte incubations versus <1 hour for AB-PINACA’s primary metabolites.
Table 2: Comparative Metabolite Profiles of AB-PINACA and 5F-AB-PINACA
Metabolic Parameter | AB-PINACA | 5F-AB-PINACA |
---|---|---|
Total metabolites identified | 23 | 18 |
Primary metabolic reactions | Hydrolysis, hydroxylation, carboxylation | Oxidative defluorination, hydrolysis, hydroxylation |
Major metabolite(s) | AB-PINACA carboxylic acid, AB-PINACA pentanoic acid, 4-hydroxypentyl AB-PINACA | AB-PINACA pentanoic acid, 5-hydroxypentyl AB-PINACA |
Pentanoic acid formation pathway | Direct terminal oxidation | Oxidative defluorination → Alcohol oxidation → Aldehyde oxidation |
Time to max pentanoic acid | 60 minutes | 120–180 minutes |
This metabolic convergence has significant forensic implications: AB-PINACA pentanoic acid serves as a shared urinary biomarker for both parent compounds. The slower formation kinetics in 5F-AB-PINACA, however, may extend the detection window in urine. Additionally, the 5-hydroxypentyl intermediate is susceptible to glucuronidation, providing a phase II metabolite that can be detected following β-glucuronidase hydrolysis of urine specimens [1] [6].
Quantitative assessment of metabolite formation rates reveals significant divergence between AB-PINACA and its 5-fluoro analog. AB-PINACA metabolism is characterized by three dominant metabolites: AB-PINACA carboxylic acid (amide hydrolysis product), AB-PINACA pentanoic acid (terminal oxidation product), and 4-hydroxypentyl AB-PINACA (ω-1 hydroxylation product). In contrast, 5F-AB-PINACA generates AB-PINACA pentanoic acid and 5-hydroxypentyl AB-PINACA as its most abundant metabolites, with the carboxylic acid metabolite being less prominent [1].
The intrinsic clearance (CLint) values derived from human liver microsome stability assays classify both compounds as intermediate-clearance drugs, though AB-PINACA exhibits slightly faster microsomal turnover (CLint = 12.7 mL/min/kg) compared to 5F-AB-PINACA (CLint = 9.8 mL/min/kg). This difference stems from the fluorine atom’s electron-withdrawing properties, which impede initial oxidative attacks on the pentyl chain. Consequently, oxidative defluorination becomes a rate-limiting step for 5F-AB-PINACA clearance. Despite these kinetic differences, both compounds share a fate convergence at the pentanoic acid metabolite, which accumulates extensively in biological matrices due to its polarity and resistance to further metabolism [1] [6].
The terminal oxidation of AB-PINACA’s pentyl chain to AB-PINACA pentanoic acid proceeds through a cascading enzymatic process. Initial hydroxylation at the ω-position is mediated primarily by CYP2C9 and CYP3A4, forming 5-hydroxypentyl AB-PINACA. Soluble cytosolic alcohol dehydrogenase (ADH) then oxidizes this intermediate to the corresponding aldehyde, which is rapidly converted to AB-PINACA pentanoic acid by aldehyde dehydrogenase (ALDH). This three-step enzymatic sequence demonstrates high efficiency in hepatocytes, explaining the metabolite’s prominence in urine [1] [4].
Table 3: Enzymatic Parameters Governing AB-PINACA Pentanoic Acid Formation
Enzyme | Reaction Step | Inhibition Constant (Ki) | Inhibition Type | Contribution to Clearance |
---|---|---|---|---|
CYP3A4 | Terminal hydroxylation | 17.6 μM | Time-dependent | High |
CYP2C9 | Terminal/ω-1 hydroxylation | 6.7 μM | Competitive | High |
CYP2C19 | ω-2 hydroxylation | 16.1 μM | Competitive | Moderate |
Carboxylesterase 1 | Amide hydrolysis | N/A | N/A (Primary pathway) | Very High |
OAT3 | Renal secretion of conjugate | 8.3 μM | Competitive | Moderate (Elimination phase) |
AB-PINACA itself exhibits inhibitory effects on several enzymes involved in its own metabolism. It acts as a:
These inhibitory properties create nonlinear pharmacokinetics at higher AB-PINACA concentrations and increase the risk of metabolic drug-drug interactions with co-administered medications metabolized by these enzymes (e.g., warfarin, phenytoin). The pentanoic acid metabolite itself undergoes limited phase II conjugation; glucuronidation is not a major fate due to steric hindrance from the carboxylic acid group. Instead, it is efficiently excreted unchanged via renal transport systems, particularly OAT3 [4] [6]. The chemical stability of this metabolite in urine contributes to its utility as a long-term forensic biomarker (LOINC code: 87492-5) for confirming AB-PINACA or 5F-AB-PINACA exposure [6].
Catalog of Compounds Mentioned
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1